[3-(Chloromethoxy)prop-1-yn-1-yl]benzene
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Overview
Description
[3-(Chloromethoxy)prop-1-yn-1-yl]benzene: is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a prop-1-yn-1-yl group, which is further substituted with a chloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)prop-1-yn-1-yl]benzene typically involves the reaction of propargyl alcohol with thionyl chloride to form propargyl chloride. This intermediate is then reacted with sodium methoxide to produce 3-(Chloromethoxy)prop-1-yne. Finally, this compound undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(Chloromethoxy)prop-1-yn-1-yl]benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted benzene derivatives
- Epoxides
- Alkenes and alkanes
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(Chloromethoxy)prop-1-yn-1-yl]benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can participate in nucleophilic substitution reactions, while the
Properties
CAS No. |
90331-98-9 |
---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-(chloromethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C10H9ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2 |
InChI Key |
ZTRBIULFVFDOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOCCl |
Origin of Product |
United States |
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